molecular formula C15H9Cl3N2O2S B2487945 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone CAS No. 339014-85-6

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No. B2487945
CAS RN: 339014-85-6
M. Wt: 387.66
InChI Key: KBCUSNQLHXNWEE-UHFFFAOYSA-N
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Description

The compound belongs to the quinazolinone class, recognized for its significant role in medicinal chemistry due to its broad spectrum of biological activities. Quinazolinones, including the specific derivative discussed here, have been the subject of extensive research for their potential in various fields, owing to their unique structural and chemical characteristics.

Synthesis Analysis

The synthesis of quinazolinone derivatives has been detailed in literature, focusing on strategies to incorporate fused heterocycles into the quinazolinone core. These synthetic methodologies utilize diverse reaction conditions and starting materials to construct the complex quinazolinone skeleton, facilitating the introduction of various substituents, such as chloro and methoxy groups, onto the core structure (Demeunynck & Baussanne, 2013).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a fused ring system, which significantly influences their chemical reactivity and biological activity. Recent studies have emphasized the importance of the quinazolinone nucleus as a versatile scaffold for the development of compounds with potential pharmacological applications (Vaskevych, Dekhtyar, & Vovk, 2023).

Chemical Reactions and Properties

Quinazolinones participate in a variety of chemical reactions, enabling the formation of complex heterocyclic systems. The reactivity of these compounds is often explored through cyclization reactions of alkenyl and alkynyl-functionalized quinazolinones, yielding a diverse array of polyheterocyclic structures. The regio- and stereoselectivity of these cyclizations are crucial for the synthesis of targeted molecular architectures (Vaskevych, Dekhtyar, & Vovk, 2023).

Scientific Research Applications

Analgesic Activity

  • Quinazolinone rings, including derivatives similar to 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have shown significant analgesic activities. For example, Osarumwense Peter Osarodion (2023) synthesized compounds exhibiting higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).

Antimicrobial and Antibacterial Properties

  • Derivatives of 7-chloro-quinazolinone have demonstrated promising antibacterial activities. A study by Arun Kumar Roy Mahato et al. (2015) highlighted the synthesis of quinazolinone derivatives and their interaction with DNA gyrase protein, indicating potential antibacterial properties (Arun Kumar Roy Mahato, Birendra Shrivsatava, & N. Shanthi, 2015).

Anti-inflammatory Applications

  • The compound and its analogs have been identified as potent anti-inflammatory agents. A study by E. Manivannan and S. Chaturvedi (2011) found that methyl sulfonyl substituted quinazolinones showed significant anti-inflammatory activity and were considered safe for the stomach compared to traditional drugs (E. Manivannan & S. Chaturvedi, 2011).

Potential in Cancer Research

  • Quinazolinones are explored for their potential applications in cancer research, though specific studies directly involving 7-chloro-quinazolinone were not found in the current search.

Synthesis and Structural Analysis

  • Various studies have focused on the synthesis and structural characterization of quinazolinone derivatives. For example, Hayun et al. (2012) synthesized a compound closely related to 7-chloro-quinazolinone and confirmed its structure through spectral data (Hayun, M. Hanafi, Arry Yanuar, & S. Hudiyono, 2012).

properties

IUPAC Name

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S/c1-22-13-6-12(9(17)5-10(13)18)20-14(21)8-3-2-7(16)4-11(8)19-15(20)23/h2-6H,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCUSNQLHXNWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

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